molecular formula C11H9NO B11913871 4-Methylquinoline-5-carbaldehyde

4-Methylquinoline-5-carbaldehyde

Cat. No.: B11913871
M. Wt: 171.19 g/mol
InChI Key: NWHAXLUIDUPQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinoline-5-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 4-position and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-5-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 5-position of 4-methylquinoline . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to formylate the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as using microwave irradiation and eco-friendly solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitro groups (HNO3)

Major Products:

    Oxidation: 4-Methylquinoline-5-carboxylic acid

    Reduction: 4-Methylquinoline-5-methanol

    Substitution: Various halogenated or nitro-substituted quinoline derivatives

Properties

IUPAC Name

4-methylquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-6-12-10-4-2-3-9(7-13)11(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAXLUIDUPQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=CC(=C12)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.